Cas no 1021083-61-3 (4-butyl-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}cyclohexane-1-carboxamide)
4-butyl-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}cyclohexane-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexane-1-carboxamide
- 4-butyl-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}cyclohexane-1-carboxamide
- SR-01000920687
- VU0633881-1
- 1021083-61-3
- 4-butyl-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide
- F5083-0016
- SR-01000920687-1
- 4-butyl-N-(isoxazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide
- 4-butyl-N-(isoxazolo[5,4-b]pyridin-3-yl)cyclohexane-1-carboxamide
- AKOS002329675
-
- Inchi: 1S/C17H23N3O2/c1-2-3-5-12-7-9-13(10-8-12)16(21)19-15-14-6-4-11-18-17(14)22-20-15/h4,6,11-13H,2-3,5,7-10H2,1H3,(H,19,20,21)
- InChI Key: DSXFKPZDZLLGBZ-UHFFFAOYSA-N
- SMILES: C1(C(NC2C3=CC=CN=C3ON=2)=O)CCC(CCCC)CC1
Computed Properties
- Exact Mass: 301.17902698g/mol
- Monoisotopic Mass: 301.17902698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 68Ų
4-butyl-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}cyclohexane-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5083-0016-2μmol |
4-butyl-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}cyclohexane-1-carboxamide |
1021083-61-3 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5083-0016-1mg |
4-butyl-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}cyclohexane-1-carboxamide |
1021083-61-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5083-0016-2mg |
4-butyl-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}cyclohexane-1-carboxamide |
1021083-61-3 | 2mg |
$59.0 | 2023-09-10 |
4-butyl-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}cyclohexane-1-carboxamide Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-butyl-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}cyclohexane-1-carboxamide
Introduction to 4-butyl-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}cyclohexane-1-carboxamide (CAS No. 1021083-61-3)
4-butyl-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}cyclohexane-1-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This heterocyclic derivative belongs to a class of molecules that often exhibit promising interactions with biological targets, making it a subject of intense study in drug discovery and development. The compound's molecular structure incorporates several key functional groups and moieties that contribute to its distinctive chemical and pharmacological profile.
The CAS number 1021083-61-3 provides a unique identifier for this chemical entity, ensuring precise referencing in scientific literature and regulatory documents. This numbering system is crucial for maintaining consistency and accuracy in chemical nomenclature, facilitating seamless communication among researchers, chemists, and regulatory bodies. The compound's molecular formula, which includes carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration, underscores its role as a synthetic target for medicinal chemists.
One of the most compelling aspects of 4-butyl-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}cyclohexane-1-carboxamide is its structural complexity, which arises from the combination of an oxazolopyridine scaffold with a cyclohexane carboxamide moiety. The oxazolopyridine ring system is particularly noteworthy, as it has been extensively studied for its ability to modulate various biological pathways. This scaffold is known to exhibit binding affinity towards a range of targets, including enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer. The presence of the butyl group at the N-position further enhances the compound's pharmacokinetic properties by influencing solubility and metabolic stability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 4-butyl-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}cyclohexane-1-carboxamide with biological targets with remarkable accuracy. These studies have highlighted the compound's potential as an inhibitor of key enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are implicated in various disease states. The cyclohexane carboxamide moiety contributes to the compound's overall shape and hydrophobicity, which are critical factors in determining its ability to interact with protein targets. This structural feature also plays a role in modulating the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET).
In vitro studies have demonstrated that 4-butyl-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}cyclohexane-1-carboxamide exhibits inhibitory activity against several enzymes relevant to cancer progression. For instance, research has shown that this compound can selectively inhibit JAK2 phosphorylation in hematologic malignancies, suggesting its potential as a therapeutic agent in treating certain types of leukemia. Additionally, preclinical studies have indicated that it may interfere with the signaling pathways involved in tumor growth and metastasis by modulating the activity of cyclin-dependent kinases (CDKs). These findings underscore the compound's promise as a lead molecule for further development into an anticancer therapeutic.
The synthesis of 4-butyl-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}cyclohexane-1-carboxamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of reaction conditions to ensure high yield and purity. Key steps include cyclization reactions to form the oxazolopyridine ring system followed by functional group transformations to introduce the cyclohexane carboxamide moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct complex carbon-carbon bonds efficiently. The optimization of these synthetic routes has been crucial in enabling large-scale production for both research and potential clinical applications.
From a regulatory perspective, the chemical identity of 4-butyl-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}cyclohexane-1-carboxamide must be rigorously confirmed through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide definitive evidence of the compound's structure and purity, which are essential for compliance with international regulatory standards such as those set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Additionally, stability studies under various storage conditions are conducted to ensure that the compound maintains its integrity over time.
The pharmacological properties of 4-butyl-N-{[1,2]oxazolo[5,4-b]pyridin-3-yl}cyclohexane-1-carboxamide continue to be explored through both experimental and computational approaches. High-throughput screening (HTS) technologies have been utilized to identify novel biological activities associated with this compound or derivatives thereof. Furthermore, virtual screening methods leverage large databases of known bioactive molecules to predict potential interactions between 4-butyl-N-{[1,2]oxazolo[5,b-pyridin]-3-yI)cyclohexane-l-carboxamide and therapeutic targets. These integrative strategies accelerate the discovery process by narrowing down candidates for further experimental validation.
In conclusion,4-butyl-N-{[1,b oxazolopyridine ring system combined with a cyclohexane carboxamide moiety offers a compelling scaffold for drug discovery efforts aimed at addressing complex diseases such as cancer. The unique structural features of this compound contribute to its potential as an inhibitor of key signaling pathways involved in tumor growth and progression. Ongoing research efforts are focused on optimizing its pharmacological properties through structural modifications while ensuring safety profiles suitable for clinical development.
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